molecular formula C6H4BrCl2N B1273770 4-Bromo-2,3-dichloroaniline CAS No. 56978-48-4

4-Bromo-2,3-dichloroaniline

Cat. No. B1273770
CAS RN: 56978-48-4
M. Wt: 240.91 g/mol
InChI Key: KSXHNASRSXNUJH-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichloroaniline is a halogenated aniline derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules. While the provided papers do not directly discuss 4-Bromo-2,3-dichloroaniline, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for understanding the chemistry of halogenated anilines.

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves multi-step reactions including bromination, chlorination, and acylation. For instance, the synthesis of 2-Bromo-2′,4′-dichloroacetophenone was achieved through bromization, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, with a reported yield of 70% . Similarly, the synthesis of a Schiff base from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was performed using a condensation reaction . These methods could potentially be adapted for the synthesis of 4-Bromo-2,3-dichloroaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the overall geometry and electronic distribution of the molecule. For example, the Schiff base synthesized from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was found to crystallize in a monoclinic space group, with the molecule displaying an E configuration around the imine bond and the aromatic rings being nearly coplanar . This suggests that in 4-Bromo-2,3-dichloroaniline, the presence of bromine and chlorine atoms could similarly affect the molecular conformation and crystal packing.

Chemical Reactions Analysis

Halogenated anilines can undergo various chemical reactions, including tandem reactions, as demonstrated by the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles from 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . These reactions are often facilitated by the presence of halogen atoms, which can act as reactive sites for further chemical transformations. The reactivity of 4-Bromo-2,3-dichloroaniline would likely be influenced by the bromine and chlorine substituents, enabling it to participate in similar types of reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are determined by their molecular structure and the nature of their substituents. The physical constants of 2-Bromo-2′,4′-dichloroacetophenone, such as relative density, refractive index, boiling point, and melting point, were measured to characterize the compound . These properties are crucial for the identification and application of such compounds in chemical synthesis. For 4-Bromo-2,3-dichloroaniline, similar measurements would be necessary to fully understand its behavior and potential uses in various chemical contexts.

Scientific Research Applications

Formation and Characterization of Derivatives

4-Bromo-2,3-dichloroaniline and its derivatives have been studied for their structural properties. For instance, Ferguson et al. (1998) investigated the formation of chains via hydrogen bonds in halogeno-aniline derivatives, which included compounds like 4-bromo-2,6-dichloroaniline (Ferguson et al., 1998).

Electrochemical Studies

The electrochemical behavior of bromoanilines, including 4-bromo-2,3-dichloroaniline, has been explored in various studies. Kádár et al. (2001) examined the electrochemical oxidation of bromoanilines in acetonitrile solution, providing insights into their reactivity and potential applications in electrochemical processes (Kádár et al., 2001).

Bromination Kinetics

Bell and Maria (1969) studied the bromination rates of various anilines, including dichloroanilines, in aqueous perchloric acid. This research is significant in understanding the reactivity and kinetics of halogenated anilines in different acidic environments (Bell & Maria, 1969).

Synthesis of Antimicrobials

Research by Kimura et al. (1962) on the synthesis of N-derivatives of 2,5-dichloroaniline, including bromo-aniline derivatives, revealed strong antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents (Kimura et al., 1962).

Bromination in Crystal Formation

Willett (2001) investigated the formation of brominated anilinium cations in crystalline compounds, contributing to the understanding of halogen interactions in crystal structures and the role of bromo-anilines in such processes (Willett, 2001).

Environmental Monitoring

Studies on the presence of aromatic amines, including chloroanilines and bromoanilines, in surface waters have been conducted by Wegman and Korte (1981). Such research is crucial for environmental monitoring and understanding the distribution of these compounds in aquatic environments (Wegman & Korte, 1981).

Color Additive Contamination

Weisz and Andrzejewski (2003) identified and quantified a contaminant, 2-bromo-3,4,5,6-tetrachloroaniline, in color additives, demonstrating the relevance of bromoanilines in the quality control of commercial products (Weisz & Andrzejewski, 2003).

Soil Interaction Studies

González-Pradas et al. (2005) explored the effects of dissolved organic carbon on the sorption of chloroanilines and bromoanilines in soils, providing valuable insights for environmental science and soil chemistry (González-Pradas et al., 2005).

Biodegradation and Environmental Impact

Studies on the biodegradation and removal of chloroanilines in aquatic environments, as well as their impact on organisms, are crucial for understanding the environmental behavior of these compounds. Research by Wang, Poon, and Cai (2012) on the degradation of chloroanilines by green algae highlights the potential for bioremediation (Wang, Poon, & Cai, 2012).

Safety And Hazards

4-Bromo-2-chloroaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-2,3-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHNASRSXNUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383942
Record name 4-bromo-2,3-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dichloroaniline

CAS RN

56978-48-4
Record name 4-Bromo-2,3-dichlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56978-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2,3-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-dichlorobenzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Gruzdev, MV Filippova, IG Zenkevich… - Russian Journal of …, 2011 - Springer
To reduce the detection limits of aniline and its various chloroderivatives (all isomers of mono- and dichloroanilines, 2,4,5 -, 2,4,6-, and 3,4,5-trichloroanilines, pentachloroaniline) in …
Number of citations: 3 link.springer.com
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org

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